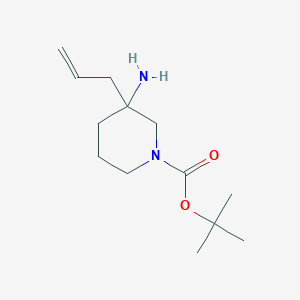![molecular formula C11H10N2O4S B2960628 Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate CAS No. 470691-50-0](/img/structure/B2960628.png)
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a chemical compound belonging to the class of thiazolidinediones Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and antioxidant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate typically involves the reaction of 2,4-dioxo-1,3-thiazolidin-5-ylamine with methyl 4-chlorobenzoate under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolidinedione core is valuable in the design of new pharmaceuticals and materials.
Biology: Biologically, Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate has shown potential in various biological assays. It can act as an inhibitor of certain enzymes and receptors, making it useful in studying biological pathways and disease mechanisms.
Medicine: In medicine, this compound has been investigated for its antidiabetic properties. Thiazolidinediones are known to improve insulin sensitivity and are used in the treatment of type 2 diabetes. This compound may offer similar therapeutic benefits.
Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism by which Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. By modulating these pathways, the compound can influence metabolic processes and exert its therapeutic effects.
Comparación Con Compuestos Similares
Pioglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, used for its antidiabetic properties.
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate: A structurally related compound with potential biological activities.
Uniqueness: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular interactions makes it distinct from other thiazolidinediones.
Propiedades
IUPAC Name |
methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-17-10(15)6-2-4-7(5-3-6)12-9-8(14)13-11(16)18-9/h2-5,9,12H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKJQPIUBQIRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
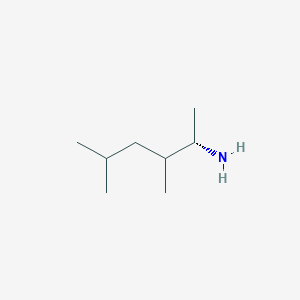
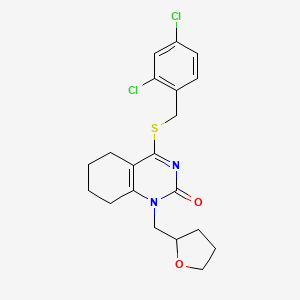
![N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2960553.png)
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2960555.png)
![2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2960556.png)
![N-{1-carbamoyl-1-[(1H-pyrazol-1-yl)methyl]ethyl}prop-2-enamide](/img/structure/B2960557.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2960560.png)
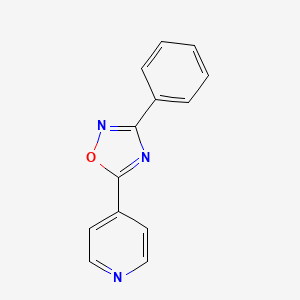
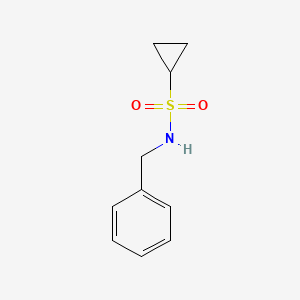

![N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2960566.png)
